Cas no 1501654-19-8 (2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid)

2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid structure
1501654-19-8 structure
商品名:2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid
CAS番号:1501654-19-8
MF:C8H9F3N2O2
メガワット:222.164472341537
CID:6193051
PubChem ID:165844786

2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid
    • 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
    • EN300-1957130
    • 1501654-19-8
    • インチ: 1S/C8H9F3N2O2/c1-2-4(7(14)15)5-3-12-13-6(5)8(9,10)11/h3-4H,2H2,1H3,(H,12,13)(H,14,15)
    • InChIKey: CYDYAGHYJQGGOM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=NN1)C(C(=O)O)CC)(F)F

計算された属性

  • せいみつぶんしりょう: 222.06161202g/mol
  • どういたいしつりょう: 222.06161202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1957130-0.05g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
0.05g
$768.0 2023-09-17
Enamine
EN300-1957130-0.5g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
0.5g
$877.0 2023-09-17
Enamine
EN300-1957130-1.0g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
1g
$1357.0 2023-05-31
Enamine
EN300-1957130-5.0g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
5g
$3935.0 2023-05-31
Enamine
EN300-1957130-1g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
1g
$914.0 2023-09-17
Enamine
EN300-1957130-10.0g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
10g
$5837.0 2023-05-31
Enamine
EN300-1957130-0.25g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
0.25g
$840.0 2023-09-17
Enamine
EN300-1957130-0.1g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
0.1g
$804.0 2023-09-17
Enamine
EN300-1957130-2.5g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
2.5g
$1791.0 2023-09-17
Enamine
EN300-1957130-5g
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
1501654-19-8
5g
$2650.0 2023-09-17

2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid 関連文献

2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acidに関する追加情報

Comprehensive Overview of 2-3-(Trifluoromethyl)-1H-pyrazol-4-ylbutanoic Acid (CAS No. 1501654-19-8)

2-3-(Trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 1501654-19-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a trifluoromethyl group attached to a pyrazole ring, which enhances its bioactivity and metabolic stability. This makes it a valuable intermediate in the synthesis of novel therapeutics and crop protection agents. Researchers are particularly interested in its potential applications in drug discovery and precision agriculture, aligning with current trends in sustainable chemistry and green synthesis.

The molecular structure of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid includes a butanoic acid moiety, which contributes to its solubility and reactivity. This characteristic is critical for its role in medicinal chemistry, where it serves as a building block for small-molecule inhibitors targeting enzymes and receptors. Recent studies highlight its relevance in cancer research, particularly in the development of kinase inhibitors, a hot topic in oncology and personalized medicine. The compound's trifluoromethyl group also improves its lipophilicity, a property highly sought after in CNS drug development.

In the agrochemical sector, 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid is explored for its potential as a herbicide or pesticide intermediate. The trifluoromethylpyrazole core is known to enhance the efficacy of agrochemicals, addressing global challenges like pest resistance and environmental sustainability. This aligns with the growing demand for eco-friendly crop solutions, a frequently searched topic among farmers and researchers. The compound's stability under various environmental conditions further boosts its appeal for formulation development.

Synthetic routes to 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid often involve multistep organic reactions, including cyclization and carboxylation processes. Optimizing these methods for scalable production is a key focus in process chemistry, another trending area in industrial research. Analytical techniques such as NMR spectroscopy and HPLC are routinely employed to characterize the compound, ensuring high purity for research and commercial use. These methodologies are frequently discussed in scientific forums and patent literature, reflecting the compound's industrial relevance.

The safety profile of 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid is well-documented, with no significant hazards reported under standard handling conditions. This makes it a preferable choice for laboratories focusing on high-throughput screening and combinatorial chemistry. Its compatibility with automated synthesis platforms further enhances its utility in modern drug discovery pipelines, a topic of high interest in biotech innovation.

In summary, 2-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 1501654-19-8) is a versatile compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, combined with its synthetic accessibility, position it as a critical component in advancing life sciences and sustainable agriculture. As research continues, this compound is expected to play a pivotal role in addressing some of the most pressing challenges in human health and food security.

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